calcitetrol

Description

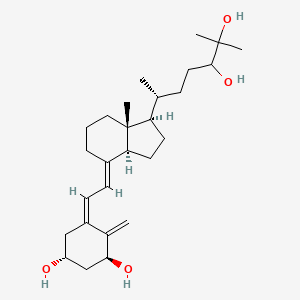

This compound is a natural product found in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZKUWGUJVKMHC-QPGHTDHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432720 | |

| Record name | calcitetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50648-94-7, 72203-93-1 | |

| Record name | 1,24,25-Trihydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calcitetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Calcitriol Signaling Pathways in Immune Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of Vitamin D, is a potent modulator of the immune system. Beyond its classical role in calcium homeostasis, calcitriol exerts significant influence over both innate and adaptive immunity through a complex network of signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of calcitriol signaling in immune regulation, intended for researchers, scientists, and professionals in drug development. It details the classical genomic and non-genomic pathways, summarizes quantitative data on its effects on various immune cells, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows using Graphviz diagrams. This document aims to serve as a thorough resource for understanding and investigating the therapeutic potential of calcitriol in immune-mediated diseases.

Introduction: Calcitriol Synthesis and Metabolism

Calcitriol, or 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is synthesized through a multi-step process. It begins in the skin, where 7-dehydrocholesterol (B119134) is converted to pre-vitamin D3 upon exposure to UVB radiation, and then isomerized to vitamin D3 (cholecalciferol). Vitamin D3 is transported to the liver and hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. The final and tightly regulated step occurs primarily in the kidneys, where 25(OH)D3 is hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active calcitriol. Immune cells, including macrophages and dendritic cells, also express CYP27B1, enabling local production of calcitriol at sites of inflammation.[1]

Core Signaling Pathways of Calcitriol

Calcitriol mediates its effects through two primary signaling pathways: the classical genomic pathway and the more rapid non-genomic pathways.

Classical Genomic Signaling Pathway

The genomic actions of calcitriol are mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[2] Upon binding to calcitriol, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding initiates the recruitment of co-activator or co-repressor complexes, leading to the modulation of gene transcription.[2] Hundreds of genes involved in immune function are regulated by calcitriol through this mechanism.[5]

Non-Genomic Signaling Pathways

Calcitriol can also elicit rapid biological responses that are too fast to be explained by genomic mechanisms.[5] These non-genomic actions are initiated by the binding of calcitriol to a putative membrane-associated VDR (mVDR) or other cell surface receptors.[6] This binding triggers a variety of intracellular signaling cascades, including:

-

Calcium Influx: Rapid increases in intracellular calcium concentrations.

-

Activation of Second Messengers: Stimulation of signaling molecules such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3).

-

Kinase Activation: Activation of protein kinases like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

These rapid signals can cross-talk with the genomic pathway and contribute to the overall immunomodulatory effects of calcitriol.

Calcitriol in Immune Cell Regulation

Calcitriol exerts distinct effects on various immune cell populations, generally promoting a more tolerogenic and anti-inflammatory phenotype.

T Lymphocytes

Calcitriol has profound effects on T cell biology, influencing their differentiation, proliferation, and cytokine production.[2]

-

T Helper (Th) Cell Differentiation: Calcitriol inhibits the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory Th2 and regulatory T cells (Tregs).[4][7]

-

Cytokine Production: It suppresses the production of Th1 cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and the Th17 cytokine IL-17.[4] Conversely, it can enhance the production of anti-inflammatory cytokines like IL-10.

-

Proliferation: Calcitriol inhibits the proliferation of activated T cells.[2]

Table 1: Quantitative Effects of Calcitriol on T Lymphocytes

| Parameter | Cell Type | Treatment | Effect | Reference |

| Proliferation | Activated T cells | Calcitriol | Inhibition | [2] |

| IFN-γ Production | Th1 cells | Calcitriol | ↓ | [4] |

| IL-2 Production | Th1 cells | Calcitriol | ↓ | [4] |

| IL-17 Production | Th17 cells | Calcitriol | ↓ | [4] |

| IL-10 Production | T cells | Calcitriol | ↑ | |

| Foxp3 Expression | Tregs | Calcitriol | ↑ | [8] |

B Lymphocytes

Calcitriol directly influences B cell homeostasis, generally acting to suppress their activity.[1]

-

Differentiation and Proliferation: It inhibits the differentiation of B cells into plasma cells and memory B cells, and suppresses their proliferation.[7]

-

Antibody Production: As a consequence of inhibiting plasma cell differentiation, calcitriol reduces the production of immunoglobulins.[7]

-

Apoptosis: Calcitriol can induce apoptosis in activated B cells.[7]

Table 2: Quantitative Effects of Calcitriol on B Lymphocytes

| Parameter | Cell Type | Treatment | Effect | Reference |

| Proliferation | Activated B cells | Calcitriol | ↓ | [7] |

| Differentiation to Plasma Cells | B cells | Calcitriol | ↓ | [7] |

| Immunoglobulin Production | B cells | Calcitriol | ↓ | [7] |

| Apoptosis | Activated B cells | Calcitriol | ↑ | [7] |

Macrophages

Calcitriol plays a dual role in macrophage function, enhancing their antimicrobial activity while dampening their pro-inflammatory responses.

-

Antimicrobial Activity: Calcitriol stimulates the production of antimicrobial peptides, such as cathelicidin (B612621) and β-defensin, through VDR-RXR signaling, enhancing the ability of macrophages to kill pathogens.[8]

-

Polarization: It promotes the differentiation of macrophages towards an anti-inflammatory M2 phenotype, while inhibiting the pro-inflammatory M1 phenotype.[7]

-

Cytokine Production: Calcitriol suppresses the production of pro-inflammatory cytokines like TNF-α and IL-12, while upregulating anti-inflammatory cytokines such as IL-10.[9]

Table 3: Quantitative Effects of Calcitriol on Macrophages

| Parameter | Cell Type | Treatment | Effect | Reference |

| Cathelicidin Production | Macrophages | Calcitriol | ↑ | [8] |

| β-defensin Production | Macrophages | Calcitriol | ↑ | |

| M2 Polarization | Macrophages | Calcitriol | ↑ | [7] |

| M1 Polarization | Macrophages | Calcitriol | ↓ | [7] |

| TNF-α Production | Macrophages | Calcitriol | ↓ | [9] |

| IL-12 Production | Macrophages | Calcitriol | ↓ | [7] |

| IL-10 Production | Macrophages | Calcitriol | ↑ | [9] |

Dendritic Cells (DCs)

Calcitriol significantly impacts the maturation and function of dendritic cells, driving them towards a tolerogenic state.[7]

-

Maturation: It inhibits the differentiation and maturation of DCs, characterized by decreased expression of MHC class II and co-stimulatory molecules (CD40, CD80, CD86).[7][10]

-

Cytokine Production: Calcitriol suppresses the production of the pro-inflammatory cytokine IL-12 by DCs.[7]

-

T Cell Priming: By promoting a tolerogenic phenotype, calcitriol-treated DCs are less effective at priming pro-inflammatory T cell responses and instead favor the induction of Tregs.[7]

Table 4: Quantitative Effects of Calcitriol on Dendritic Cells

| Parameter | Cell Type | Treatment | Effect | Reference |

| Maturation | Dendritic Cells | Calcitriol | ↓ | [7][10] |

| MHC Class II Expression | Dendritic Cells | Calcitriol | ↓ | [7] |

| CD40, CD80, CD86 Expression | Dendritic Cells | Calcitriol | ↓ | [7] |

| IL-12 Production | Dendritic Cells | Calcitriol | ↓ | [7] |

| Induction of Tregs | Dendritic Cells | Calcitriol | ↑ | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of calcitriol's immunomodulatory effects.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR Binding Sites

Protocol:

-

Cell Culture and Treatment: Culture primary immune cells or cell lines (e.g., THP-1 monocytes) to the desired density. Treat cells with calcitriol (e.g., 100 nM) or vehicle control for a specified time (e.g., 24 hours).

-

Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-VDR antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify VDR binding sites. Perform motif analysis to identify consensus VDR binding motifs.

RNA-Sequencing (RNA-seq) for Gene Expression Analysis

Protocol:

-

Cell Culture and Treatment: Culture immune cells (e.g., dendritic cells, T cells) and treat with calcitriol or vehicle control.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

Library Preparation: Prepare RNA-seq libraries from the total RNA, including mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes regulated by calcitriol.

Flow Cytometry for Immune Cell Phenotyping

Protocol for Treg Analysis:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.

-

Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD4 and CD25.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit to allow for intracellular staining.

-

Intracellular Staining: Stain the cells with a fluorochrome-conjugated antibody against the transcription factor Foxp3.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the CD4+ T cell population and then analyze the expression of CD25 and Foxp3 to identify and quantify the Treg population (CD4+CD25+Foxp3+).

Conclusion

Calcitriol signaling plays a pivotal role in shaping the immune landscape, generally steering it towards a state of tolerance and reduced inflammation. Its ability to modulate the function of key immune cells, including T cells, B cells, macrophages, and dendritic cells, highlights its therapeutic potential for a wide range of immune-mediated disorders, from autoimmune diseases to chronic infections. The detailed understanding of its molecular pathways, coupled with robust experimental methodologies, provides a solid foundation for further research and the development of novel therapeutic strategies that harness the immunomodulatory power of calcitriol. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge in this promising field.

References

- 1. Immunomodulatory actions of vitamin D in various immune-related disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Vitamin D Receptor and T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Vitamin D Actions on CD4+ T Cells in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infections and Autoimmunity—The Immune System and Vitamin D: A Systematic Review [mdpi.com]

- 6. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D regulation of the immune system and its implications for COVID-19: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on the Effects of Vitamin D on the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcitriol and calcium regulate cytokine production and adipocyte-macrophage cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,25-Dihydroxyvitamin D(3) inhibits dendritic cell differentiation and maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcitriol in Cellular Differentiation and Proliferation: A Technical Guide

Abstract: Calcitriol (B1668218), the hormonally active form of vitamin D, extends its biological influence far beyond its classical role in calcium and phosphorus homeostasis.[1][2] It is a potent steroid hormone that modulates critical cellular processes, including proliferation, differentiation, and apoptosis, primarily through its interaction with the nuclear vitamin D receptor (VDR).[3] In the context of oncology and cellular biology, calcitriol is recognized for its significant antineoplastic properties, which are mediated through both transcriptional (genomic) and non-transcriptional (non-genomic) pathways.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which calcitriol governs cellular proliferation and differentiation, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of calcitriol's cellular functions.

Molecular Mechanisms of Calcitriol Action

Calcitriol exerts its effects through two primary pathways: a classical genomic pathway involving nuclear receptor signaling and a rapid, non-genomic pathway initiated at the cell membrane.

Genomic Pathway

The genomic actions of calcitriol are mediated by the vitamin D receptor (VDR), a member of the nuclear receptor superfamily.[3] Upon entering the cell, calcitriol binds to the VDR in the cytoplasm or nucleus.[4] This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).[5][6][7] The resulting VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.[6][8] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the transcriptional regulation (activation or repression) of hundreds of genes involved in cellular proliferation, differentiation, and apoptosis.[1][7][8]

Non-Genomic Pathways

In addition to its transcriptional roles, calcitriol can elicit rapid cellular responses that are independent of gene expression.[1] These non-genomic actions are initiated by the binding of calcitriol to a putative membrane-associated VDR or other membrane receptors.[9] This interaction triggers the rapid activation of second messenger systems, including cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and intracellular calcium mobilization.[1] The subsequent activation of downstream protein kinase cascades, such as protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs like ERK1/2), modulates cellular processes without the need for new protein synthesis.[1][6][10]

Role of Calcitriol in Cellular Proliferation

A hallmark of calcitriol's antineoplastic activity is its ability to inhibit the proliferation of a wide range of cancer cells, including those of the breast, prostate, colon, and skin, as well as leukemia cells.[1][3][11][12][13] This is primarily achieved by inducing cell cycle arrest, most commonly at the G0/G1 phase.[1][14][15][16]

Induction of Cell Cycle Arrest

Calcitriol-induced G0/G1 arrest is a well-documented phenomenon that prevents cells from entering the S phase (DNA synthesis) of the cell cycle.[1][15] This is accomplished by modulating the expression and activity of key cell cycle regulatory proteins.[14]

-

Upregulation of CDK Inhibitors: Calcitriol transcriptionally upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21 (WAF1/CIP1) and p27 (KIP1).[1][14][17] Functional VDREs have been identified in the promoter regions of the p21 gene in breast and prostate cancer cells.[1][14] These CDKIs bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D-CDK4/6 and Cyclin E-CDK2), which are essential for the G1 to S phase transition.[16]

-

Downregulation of Cyclins and CDKs: Concurrently, calcitriol can downregulate the expression of key cyclins (Cyclin D1, E, A) and CDKs (CDK2, CDK4), further preventing the phosphorylation of the retinoblastoma protein (pRb).[1][14] Hypophosphorylated pRb remains bound to the E2F transcription factor, repressing the transcription of genes required for S phase entry.[14]

Crosstalk with Other Signaling Pathways

Calcitriol's antiproliferative effects are also mediated through its interaction with other major signaling networks.

-

MAPK Pathway: The role of the MAPK pathway in calcitriol's effects is cell-type specific. In some contexts, calcitriol activates ERK1/2, which can be part of its antiproliferative or pro-differentiating signaling.[6][18] In other cases, such as in MCF-7 breast cancer cells treated with TNF-α, calcitriol inhibits the sustained activation of p38 MAPK, which contributes to a synergistic cytotoxic effect.[19]

-

PI3K/Akt Pathway: Calcitriol can modulate the PI3K/Akt pathway, which is critical for cell survival and proliferation.[1] In chronic lymphocytic leukemia (CLL) cells, calcitriol has been shown to regulate this pathway, contributing to its effects on cell survival.[6][20]

-

Wnt/β-catenin Pathway: In colon and breast cancer cells, calcitriol inhibits the Wnt/β-catenin signaling pathway. It can promote the binding of VDR to β-catenin, preventing its nuclear translocation and transcriptional activity.[21][22] It also induces the expression of E-cadherin, which sequesters β-catenin at the cell membrane.[1][22]

Quantitative Effects of Calcitriol on Cell Proliferation

The antiproliferative efficacy of calcitriol varies depending on the cell type, concentration, and duration of exposure.

| Cell Line | Cancer Type | Calcitriol Concentration | Effect | Reference |

| T47D | Breast Cancer | 0.05-0.25 µM | IC₅₀ | [12] |

| MCF-7 | Breast Cancer | 0.05-0.25 µM | IC₅₀ | [12] |

| MDA-MB-231 | Breast Cancer | 0.05-0.25 µM | IC₅₀ | [12] |

| B16-F10 | Melanoma | 93.88 ppm (0.24 µM) | IC₅₀ | [23] |

| HeLa S3 | Cervical Cancer | 200 nM | 26.1% decrease in proliferation | [16] |

| HeLa S3 | Cervical Cancer | 500 nM | 31.6% decrease in proliferation | [16] |

| HeLa S3 | Cervical Cancer | 200 nM | 66.18% of cells in G1 phase (vs. 24.36% control) | [16] |

| HeLa S3 | Cervical Cancer | 500 nM | 78.10% of cells in G1 phase (vs. 24.36% control) | [16] |

| TDECs | Tumor-derived Endothelial | 10 nM | G0/G1 arrest and reduced S-phase activity | [15] |

Role of Calcitriol in Cellular Differentiation

Calcitriol is a potent pro-differentiating agent for many cell types, including normal and malignant cells.[1][3] This action is crucial to its anticancer effects, as it can induce malignant cells to exit the cell cycle and adopt a more mature, less proliferative phenotype.[1][11]

Mechanisms of Pro-differentiating Action

Calcitriol promotes differentiation by regulating the expression of more than 60 genes involved in this process.[1]

-

Induction of Differentiation Markers: In monocytic leukemia cell lines like THP-1 and HL-60, calcitriol induces differentiation into mature monocytes/macrophages.[11][24] In basal cell carcinomas (BCC), it induces skin differentiation markers like keratin (B1170402) 10 (K10) and transglutaminase 1 (Tgm1).[25]

-

Modulation of Key Signaling Pathways:

-

Hedgehog Signaling: In BCC, calcitriol has a dual function: it not only activates VDR signaling but also inhibits the Hedgehog (Hh) signaling pathway, which is a key driver of this cancer type.[13][25][26] This inhibition occurs at the level of the Smoothened (Smo) protein.[13]

-

Wnt/β-catenin Signaling: As mentioned, by inhibiting β-catenin signaling in colon carcinoma cells, calcitriol promotes differentiation and induces the expression of cell adhesion proteins like E-cadherin.[1][21]

-

-

Epigenetic Modifications: Calcitriol can induce the expression of genes silenced in cancer cells through epigenetic mechanisms. For instance, in estrogen receptor (ER)-negative breast cancer cells, calcitriol can induce the re-expression of a functional ERα by binding to VDREs in the ERα promoter and modulating the activity of chromatin-remodeling enzymes.[1][27]

Quantitative Gene Expression Changes Following Calcitriol Treatment

| Cell Line | Cancer Type | Gene | Regulation | Fold Change / Effect | Reference |

| MCF-7 | Breast Cancer (ERα+) | CAMP | Up | < 10-fold | [28] |

| HCC1806 | Breast Cancer (ERα-) | CAMP | Up | > 70-fold | [28] |

| CaSki | Cervical Cancer | EPHA2, RARA | Down | Significant downregulation | [8] |

| CaSki | Cervical Cancer | KLK6, CYP4F3 | Up | Significant upregulation | [8] |

| CaSki | Cervical Cancer | MMP7, MMP13 | Down | Significant downregulation | [8] |

| AML Blasts | Leukemia | Vitamin D-related genes | Up | Dramatic upregulation vs. controls | [24] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to assess the effects of calcitriol on cell proliferation and differentiation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of calcitriol (e.g., 0.01 µM to 1 µM) and a vehicle control (e.g., ethanol).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Calcitriol? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic profile induced by calcitriol in CaSki human cervical cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impaired nuclear localization of vitamin D receptor in leukemia cells resistant to calcitriol-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination therapy of calcitriol inhibits the proliferation of breast cancer cells: new concept of nonclassical function of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumoral effects of calcitriol in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calcitriol Inhibits Cervical Cancer Cell Proliferation Through Downregulation of HCCR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of MAPK ERK1 and ERK2 in VDR-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of p38 MAP kinase in the synergistic cytotoxic action of calcitriol and TNF-alpha in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Calcitriol Treatment Decreases Cell Migration, Viability and β-Catenin Signaling in Oral Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. austinpublishinggroup.com [austinpublishinggroup.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Calcitriol induces estrogen receptor α expression through direct transcriptional regulation and epigenetic modifications in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Endogenous Production of Calcitriol in Extra-Renal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D, is traditionally known for its synthesis in the kidneys and its central role in calcium and phosphate (B84403) homeostasis. However, a growing body of evidence has firmly established that the enzymatic machinery necessary for calcitriol production is present and active in a variety of extra-renal tissues. This localized synthesis is not a major contributor to circulating calcitriol levels under normal physiological conditions but plays a crucial role in regulating local cellular processes through autocrine and paracrine signaling.[1][2] This guide provides an in-depth technical overview of the endogenous production of calcitriol in these non-renal sites, focusing on the key enzymes, regulatory mechanisms, and methodologies for investigation.

Core Concepts: The Machinery of Extra-Renal Calcitriol Synthesis

The conversion of the circulating precursor, 25-hydroxyvitamin D (25(OH)D), to biologically active calcitriol is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene.[3] While the kidney is the primary site of this enzyme's activity for endocrine purposes, its expression has been identified in a diverse range of extra-renal tissues.

Key Tissues Involved in Extra-Renal Calcitriol Production

A variety of tissues have been shown to express CYP27B1 and are capable of local calcitriol synthesis. These include:

-

Immune Cells: Macrophages and dendritic cells are prominent sites of extra-renal calcitriol production, where it acts as a potent modulator of both innate and adaptive immunity.[2][4]

-

Skin: Keratinocytes in the epidermis not only synthesize vitamin D3 from 7-dehydrocholesterol (B119134) upon UVB exposure but also possess the enzymatic machinery to convert 25(OH)D to calcitriol.[5] This local production is integral to skin homeostasis, regulating proliferation and differentiation.

-

Placenta: During pregnancy, the placenta, specifically the maternal decidua and fetal trophoblasts, is a significant source of extra-renal calcitriol synthesis, contributing to the elevated maternal circulating levels of this hormone.[6][7]

-

Bone: Osteoblasts have been shown to express CYP27B1, suggesting a local role for calcitriol in bone metabolism and remodeling.[8]

-

Other Tissues: Evidence also points to CYP27B1 expression and potential local calcitriol synthesis in the colon, prostate, and brain, although their physiological significance is still under active investigation.[5]

Data Presentation: Quantitative Analysis of Extra-Renal Calcitriol Synthesis

Quantifying the expression of CYP27B1 and the local concentrations of calcitriol in extra-renal tissues is technically challenging due to the low abundance of the enzyme and its product. However, data from various methodologies provide valuable insights.

Table 1: Relative mRNA Expression of CYP27B1 in Human Tissues (GTEx Data)

| Tissue | Normalized TPM (Transcripts Per Million) |

| Kidney | High |

| Skin (Sun-Exposed) | Moderate |

| Adipose (Subcutaneous) | Low |

| Colon (Transverse) | Low |

| Lung | Low |

| Spleen | Low |

| Brain (Cortex) | Very Low |

| Placenta | Variable (expression confirmed) |

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. Note: TPM values are relative and serve for comparative purposes. Placental expression is well-documented but may not be fully represented in this dataset.[9][10]

Table 2: Quantitative Parameters of 1α-Hydroxylase Activity in Human Macrophages

| Parameter | Value |

| Apparent Km for 25(OH)D3 | 6.6 ± 0.5 nM |

| Maximum Velocity (Vmax) | 47.4 ± 13.7 fmol 1,25-(OH)2D3/h/µg DNA |

Data obtained from studies on macrophages derived from peripheral blood monocytes.[11]

Table 3: Intracellular Calcitriol Concentrations

| Cell Type | Condition | Intracellular Calcitriol Concentration |

| Human Keratinocytes | Following exposure to 1α,25(OH)2D3 | Basal: 245 ± 47 nM; Stimulated: 834 ± 267 nM |

| Placental Cells (from preeclamptic women) | Low calcitriol levels observed | - |

Direct measurement of intracellular calcitriol is technically demanding and data is limited. The keratinocyte data reflects changes after external application, hinting at the cell's capacity to handle high local concentrations.[2][12]

Experimental Protocols

Measurement of 1α-Hydroxylase Activity in Tissue Homogenates

This protocol is adapted from methods developed for kidney tissue and can be modified for extra-renal tissues.[11][13][14][15]

Objective: To quantify the enzymatic activity of CYP27B1 in converting 25(OH)D to calcitriol.

Materials:

-

Tissue sample (e.g., skin biopsy, isolated placental cells)

-

Homogenization buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA)

-

Substrate: Radiolabeled [3H]25(OH)D3 or non-labeled 25(OH)D3

-

Cofactors: NADPH-generating system (glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase)

-

Stop solution (e.g., acetonitrile)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system

-

Scintillation counter (for radiolabeled substrate) or LC-MS/MS (for non-labeled substrate)

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample on ice in homogenization buffer.

-

Incubation: Incubate the homogenate with the substrate (25(OH)D3) and the NADPH-generating system at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding the stop solution. Extract the vitamin D metabolites using organic solvents.

-

Purification and Separation: Evaporate the organic phase and redissolve the residue in the mobile phase. Separate the different vitamin D metabolites (25(OH)D3, calcitriol, etc.) using HPLC.

-

Quantification:

-

For radiolabeled substrate: Collect the fractions corresponding to calcitriol and quantify the radioactivity using a scintillation counter.

-

For non-labeled substrate: Quantify the amount of calcitriol produced using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate the enzyme activity, typically expressed as pmol or fmol of calcitriol produced per mg of protein per minute.

Quantification of Intracellular Calcitriol by LC-MS/MS

This protocol provides a general workflow for the sensitive detection of calcitriol within cells.[16][17][18]

Objective: To measure the concentration of endogenously produced calcitriol within cells from extra-renal tissues.

Materials:

-

Cultured cells (e.g., keratinocytes, macrophages) or isolated primary cells

-

Cell lysis buffer

-

Internal standard (e.g., deuterated calcitriol)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD)

-

LC-MS/MS system

Procedure:

-

Cell Lysis and Extraction: Lyse the cells and add the internal standard. Extract the lipids, including calcitriol, using SPE or LLE.

-

Derivatization: Evaporate the solvent and derivatize the extracted calcitriol with PTAD to enhance ionization efficiency and sensitivity.

-

LC-MS/MS Analysis: Reconstitute the derivatized sample and inject it into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of derivatized calcitriol and the internal standard.

-

Data Analysis: Construct a standard curve using known concentrations of calcitriol. Calculate the intracellular calcitriol concentration based on the peak area ratios of the analyte to the internal standard.

Isolation of Viable Cells from Tissues for Metabolic Assays

Objective: To obtain viable single-cell suspensions from solid tissues for use in metabolic assays, such as measuring 1α-hydroxylase activity.

-

From Skin: A common method involves enzymatic digestion of skin punch biopsies using a combination of enzymes like dispase and collagenase to separate the epidermis and dermis, followed by further digestion to release individual keratinocytes and fibroblasts.[19][20]

-

From Placenta: Protocols for isolating placental cells often involve mechanical disruption followed by enzymatic digestion with trypsin and DNase. This allows for the separation of different cell types, including trophoblasts.[21][22]

Signaling Pathways and Regulation

The regulation of CYP27B1 expression in extra-renal tissues is fundamentally different from that in the kidney. It is largely independent of systemic calcium-regulating hormones like parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). Instead, local factors, particularly cytokines, play a dominant role.[8]

Regulation in Immune Cells (Macrophages)

In macrophages, the expression of CYP27B1 is potently induced by inflammatory stimuli, most notably interferon-gamma (IFN-γ).[23] This creates a local feedback loop where an immune challenge triggers the production of calcitriol, which in turn modulates the immune response.

References

- 1. Vitamin D3 regulation of transforming growth factor-beta system in epithelial and fibroblastic cells--relationships to plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1 alpha,25(OH)2 vitamin D3 increases intracellular calcium in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pax-db.org [pax-db.org]

- 4. Vitamin D3 and calcipotriol enhance the secretion of transforming growth factor-beta 1 and -beta 2 in cultured murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrarenal sites of calcitriol synthesis: the particular role of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Placenta-specific Methylation of the Vitamin D 24-Hydroxylase Gene: IMPLICATIONS FOR FEEDBACK AUTOREGULATION OF ACTIVE VITAMIN D LEVELS AT THE FETOMATERNAL INTERFACE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiologic and pathophysiologic roles of extra renal CYP27b1: Case report and review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue expression of CYP27B1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]

- 11. Assay of 25-hydroxyvitamin D3 1 alpha-hydroxylase in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low Expression of Calcitriol Level and Interleukin-10 and Hypoxia-inducible Factor-1 Alpha Expression on Placenta | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 13. Measurement of 25-hydroxyvitamin D-1 alpha-hydroxylase activity in mammalian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid and sensitive in vitro assay of 25-hydroxyvitamin D3-1 alpha-hydroxylase and 24-hydroxylase using rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 25-Hydroxyvitamin D 1 alpha- and 24-hydroxylase activities in pig kidney homogenates: effect of vitamin D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijbio.com [ijbio.com]

- 17. agilent.com [agilent.com]

- 18. waters.com [waters.com]

- 19. Processing human skin samples for single-cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Method for Isolating and Culturing Skin Cells: Application to Endothelial Cells, Fibroblasts, Keratinocytes, and Melanocytes From Punch Biopsies in Systemic Sclerosis Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preparation of single-cell suspensions from the human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Step-by-step protocol for isolating the entire repertoire of human first trimester placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of the IFN-gamma-signaling pathway in macrophages at different stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Vitamin D Receptor: A Technical Guide to its Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular architecture and functional mechanisms of the Vitamin D Receptor (VDR). As a key nuclear receptor, the VDR plays a pivotal role in a vast array of physiological processes, making it a critical target for therapeutic development. This document delves into the structural intricacies of the VDR, its interaction with its ligand, 1α,25-dihydroxyvitamin D3, and its subsequent regulation of gene expression. Detailed experimental methodologies are provided for key techniques used to elucidate VDR's structure and function, alongside quantitative data and visual representations of its signaling pathways.

Molecular Structure of the Vitamin D Receptor

The Vitamin D Receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Its structure is modular, comprising several functional domains that orchestrate its activity.

Domain Architecture

The VDR protein consists of the following key domains:

-

N-Terminal Domain (A/B): This region is highly variable and is involved in transcriptional activation.

-

DNA-Binding Domain (DBD) (C Domain): This highly conserved domain is responsible for recognizing and binding to specific DNA sequences known as Vitamin D Response Elements (VDREs). It features two zinc finger motifs, which are crucial for its DNA-binding activity.

-

Hinge Region (D Domain): This flexible linker connects the DBD and the Ligand-Binding Domain, providing conformational flexibility to the receptor.

-

Ligand-Binding Domain (LBD) (E Domain): This domain is responsible for the high-affinity binding of the active form of vitamin D, 1α,25(OH)2D3. Ligand binding induces a conformational change in the LBD, which is a critical step in VDR activation.

-

C-Terminal Extension (F Domain): This region is present in some nuclear receptors but is notably absent in VDR.

The DNA-Binding Domain (DBD) in Detail

The VDR's DBD is a well-structured domain that facilitates the receptor's interaction with the major groove of the DNA. The two zinc fingers are essential for maintaining the structural integrity of this domain, allowing for precise recognition of the VDRE consensus sequence.

The Ligand-Binding Domain (LBD) and Ligand Pocket

The LBD of the VDR is a globular domain composed of 12 alpha-helices arranged in a three-layer helical sandwich. This arrangement creates a hydrophobic ligand-binding pocket that accommodates the 1α,25(OH)2D3 molecule with high specificity. The binding of the ligand induces a significant conformational change, particularly in the C-terminal helix (H12), which is crucial for the recruitment of co-regulator proteins.

Heterodimerization with Retinoid X Receptor (RXR)

In its active state, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimerization is essential for efficient DNA binding and transcriptional regulation. The primary interface for this interaction is located within the LBDs of both VDR and RXR. The VDR-RXR heterodimer is the primary functional unit that binds to VDREs.

Molecular Function of the Vitamin D Receptor

The primary function of the VDR is to act as a ligand-inducible transcription factor that regulates the expression of a multitude of target genes. This regulation is central to calcium and phosphate (B84403) homeostasis, bone metabolism, immune modulation, and cell proliferation and differentiation.

The Classical Genomic Signaling Pathway

The canonical mechanism of VDR action involves a series of well-defined steps:

-

Ligand Binding: The active form of vitamin D, 1α,25(OH)2D3, diffuses into the cell and binds to the LBD of the VDR residing in the cytoplasm or nucleus.

-

Conformational Change: Ligand binding induces a conformational change in the VDR, leading to the dissociation of corepressor proteins and the creation of a binding surface for coactivator proteins.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with RXR.

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.

-

DNA Binding: The heterodimer binds to specific VDREs located in the promoter or enhancer regions of target genes. VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3-type element).

-

Recruitment of Co-regulators: The ligand-activated VDR-RXR complex recruits a variety of coactivator proteins. These coactivators often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histone tails and a more open chromatin structure, facilitating gene transcription. Key coactivators include the steroid receptor coactivator (SRC) family (SRC-1, SRC-2, and SRC-3) and the DRIP/TRAP complex.

-

Transcriptional Regulation: The assembled complex of the VDR-RXR heterodimer, coactivators, and the basal transcription machinery ultimately leads to the initiation of transcription of the target gene. Conversely, in the absence of a ligand, the VDR can be associated with corepressor complexes (containing proteins like NCoR and SMRT) that recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.

Non-Genomic Signaling

In addition to its genomic actions, VDR is also implicated in rapid, non-genomic signaling pathways. These pathways are initiated by a subpopulation of VDR localized to the cell membrane and involve the activation of various intracellular signaling cascades, such as those involving protein kinase C and MAP kinases. These rapid responses do not directly involve gene transcription but can influence cellular processes like calcium influx.

Quantitative Data on VDR Interactions

The following tables summarize key quantitative data related to the molecular interactions of the Vitamin D Receptor.

| Interaction | Ligand/Partner | Affinity (Kd) | Reference |

| VDR-RXR Heterodimer Binding to VDRE | DR3-type VDRE | 0.76 nM | |

| VDR Ligand Binding | 1α,25(OH)2D3 | ~0.1 nM |

Table 1: Binding Affinities of VDR and its Complexes. This table presents the dissociation constants (Kd) for the binding of the VDR-RXR heterodimer to a consensus Vitamin D Response Element (VDRE) and for the binding of the VDR to its primary ligand, 1α,25(OH)2D3.

| Co-regulator | Interaction Motif | Relative Affinity | Reference |

| Coactivators | |||

| SRC-1 | LXXLL | High | |

| TIF2 (SRC-2) | LXXLL | High | |

| AIB-1 (SRC-3) | LXXLL | High | |

| DRIP205 | LXXLL | High | |

| CBP/p300 | - | Recruited by SRCs | |

| MED1 (TRAP220) | - | Component of DRIP/TRAP complex | |

| Corepressors | |||

| NCoR | CoRNR box (LXXI/HIXXXI/L) | High (in absence of ligand) | |

| SMRT | CoRNR box (LXXI/HIXXXI/L) | High (in absence of ligand) |

Table 2: VDR Interaction with Co-regulators. This table provides a qualitative summary of the relative binding affinities of the Vitamin D Receptor for key coactivator and corepressor proteins. The interaction with coactivators is ligand-dependent, while the interaction with corepressors occurs in the absence of the ligand.

Visualizing VDR Signaling and Experimental Workflows

VDR Genomic Signaling Pathway

Calcitriol's Role in Calcium and Phosphate Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of Vitamin D, is the principal regulator of calcium and phosphate (B84403) homeostasis. Its intricate mechanism of action, primarily mediated through the nuclear Vitamin D Receptor (VDR), involves a coordinated effort across the intestine, bone, and kidneys. This technical guide provides a comprehensive overview of the molecular pathways and physiological effects of calcitriol, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals. We will delve into the signaling cascades initiated by calcitriol, its interplay with parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), and the experimental techniques used to elucidate these processes.

Introduction

The maintenance of precise extracellular concentrations of calcium and phosphate is critical for a multitude of physiological processes, including bone mineralization, neuromuscular function, and intracellular signaling. Calcitriol (1,25-dihydroxyvitamin D3) is the cornerstone of this regulatory system.[1] Synthesized predominantly in the kidneys, its production is tightly controlled by PTH, serum calcium, and phosphate levels.[2][3] Calcitriol exerts its effects by binding to the VDR, a ligand-activated transcription factor that modulates the expression of a vast array of genes involved in mineral transport and metabolism.[1][4] This guide will explore the multifaceted role of calcitriol in maintaining mineral balance, presenting key quantitative data and detailed experimental protocols to facilitate further research and therapeutic development.

The Calcitriol Signaling Pathway

The biological actions of calcitriol are primarily mediated through its interaction with the VDR.[1] Upon binding calcitriol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][5] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6]

Physiological Effects of Calcitriol on Target Organs

Calcitriol orchestrates a multi-organ response to maintain calcium and phosphate homeostasis, primarily targeting the intestine, bone, and kidneys.

Intestine: Enhancing Calcium and Phosphate Absorption

In the intestine, calcitriol is the primary driver of active calcium and phosphate absorption.[7] It upregulates the expression of key proteins involved in the transcellular transport of these minerals.

-

Calcium Absorption: Calcitriol increases the expression of the apical calcium channel, Transient Receptor Potential Vanilloid 6 (TRPV6), and the intracellular calcium-binding protein, Calbindin-D9k, which facilitates the transport of calcium across the enterocyte.[8][9]

-

Phosphate Absorption: Calcitriol also enhances the expression of the sodium-phosphate cotransporter, NaPi-IIb, in the small intestine, thereby increasing the absorption of dietary phosphate.[2]

Table 1: Quantitative Effects of Calcitriol on Intestinal Gene Expression

| Gene | Organism/Cell Line | Calcitriol Concentration | Fold Change in mRNA Expression | Reference |

| TRPV6 | Mouse Colon | 1,25D3 (oral dose) | ~2-4 fold at 9-12h | [10] |

| Calbindin-D9k | Human Syncytiotrophoblast | 10-9 M | Dose-dependent increase | [11] |

| Calbindin-D28k | Human Syncytiotrophoblast | 10-9 M | Dose-dependent increase | [11] |

Bone: A Dual Role in Remodeling

Calcitriol's effect on bone is complex, contributing to both bone resorption and formation to maintain mineral homeostasis.

-

Bone Resorption: Calcitriol indirectly stimulates osteoclast differentiation and activity by increasing the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) on osteoblasts.[12] RANKL then binds to its receptor, RANK, on osteoclast precursors, promoting their maturation into bone-resorbing osteoclasts.[12] This process releases calcium and phosphate from the bone matrix into the bloodstream.[12]

-

Bone Mineralization: By ensuring adequate serum calcium and phosphate levels through its actions on the intestine and kidneys, calcitriol indirectly promotes the mineralization of bone.[12]

Table 2: Quantitative Effects of Calcitriol on Bone-Related Gene Expression

| Gene | Cell Line | Calcitriol Concentration | Fold Change in mRNA Expression | Reference |

| RANKL | Human Periodontal Ligament Cells | 10-8 M | 9.82 (average) | [13] |

| OPG | Human Periodontal Ligament Cells | 10-8 M | No significant change | [13] |

| VDR | Human Periodontal Ligament Cells | 10-8 M | 3.04 (average) | [13] |

Kidneys: Regulating Mineral Reabsorption

In the kidneys, calcitriol enhances the reabsorption of calcium in the distal tubules, thereby reducing its excretion in the urine.[14][15] Its effect on phosphate reabsorption is more complex and is influenced by the interplay with PTH and FGF23. While calcitriol can increase the expression of renal phosphate transporters, the dominant effect in the context of normal physiology is often phosphaturic due to the feedback loops with FGF23.[2]

Interplay with PTH and FGF23: A Tightly Regulated Network

The regulation of calcium and phosphate homeostasis is a fine-tuned process involving a complex interplay between calcitriol, PTH, and FGF23.

-

Parathyroid Hormone (PTH): A decrease in serum calcium stimulates the parathyroid glands to secrete PTH.[2] PTH, in turn, stimulates the kidneys to produce calcitriol by upregulating the enzyme 1α-hydroxylase.[2] Calcitriol then acts to increase serum calcium, creating a negative feedback loop to suppress PTH secretion.[1]

-

Fibroblast Growth Factor 23 (FGF23): Elevated serum phosphate and calcitriol levels stimulate osteocytes and osteoblasts in the bone to produce FGF23.[2][16] FGF23 acts on the kidneys to increase phosphate excretion and decrease calcitriol production by inhibiting 1α-hydroxylase and stimulating the catabolic enzyme 24-hydroxylase.[2] This forms another critical negative feedback loop.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. inside.ewu.edu [inside.ewu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a technique for in situ studies of calcium absorption in the intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 11. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. [Effects of calcitriol on the expression of vitamin D receptor, RANKL and osteoprotegerin in human periodontal ligament cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PTH suppression by calcitriol does not predict off‐target actions in experimental CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Calcitriol and Cancer Prevention: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Calcitriol (B1668218), the hormonally active form of vitamin D, is well-established for its role in calcium and phosphate (B84403) homeostasis. However, a substantial body of preclinical evidence has illuminated its potent anti-neoplastic properties, positioning it as a significant agent in the field of cancer prevention and therapy.[1][2] Calcitriol exerts its effects through a variety of mechanisms, including the induction of cell cycle arrest, promotion of apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.[2] These actions are primarily mediated by the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes. This technical guide provides an in-depth review of the foundational research on calcitriol's role in cancer prevention, detailing its core signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate these effects.

Core Mechanisms of Calcitriol's Anti-Cancer Activity

Calcitriol's anti-tumor activity is multifaceted, stemming from its ability to influence several key cellular processes that are typically dysregulated in cancer.

Cell Cycle Regulation

One of the most extensively studied anti-neoplastic effects of calcitriol is the inhibition of cancer cell proliferation by inducing cell cycle arrest, predominantly in the G0/G1 phase.[1][3][4] This is achieved by modulating the expression of key cell cycle regulators.

-

Upregulation of CDK Inhibitors: Calcitriol transcriptionally activates cyclin-dependent kinase (CDK) inhibitors, such as p21Waf1 and p27Kip1.[1][2][3] These proteins bind to and inactivate cyclin-CDK complexes (e.g., CDK2, CDK4, CDK6), which are necessary for the cell to progress from the G1 to the S phase.[3][4]

-

Downregulation of Cyclins: The expression of cyclins, such as Cyclin D1, is often reduced following calcitriol treatment, further contributing to the G0/G1 arrest.[3]

-

Modulation of Growth Factors: Calcitriol can interfere with mitogenic signaling pathways, such as those driven by insulin-like growth factors (IGFs), by down-regulating their activity and up-regulating IGF-binding proteins (IGFBPs).[3][5]

Induction of Apoptosis

Calcitriol can trigger programmed cell death in a variety of cancer cell types, thereby eliminating malignant cells.[2][3][6] This pro-apoptotic effect is mediated through several pathways:

-

Regulation of Bcl-2 Family Proteins: Calcitriol shifts the balance between pro- and anti-apoptotic proteins. It has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while simultaneously up-regulating pro-apoptotic proteins such as Bax, Bak, and Bad.[2][3][7]

-

Activation of Caspases: The execution of apoptosis is dependent on a cascade of proteases called caspases. Calcitriol treatment can lead to the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), either alone or in synergy with chemotherapeutic agents.[2][3][8]

-

Mitochondrial Disruption: In some cancer cells, calcitriol activates the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome c.[6]

Inhibition of Angiogenesis and Metastasis

The formation of new blood vessels (angiogenesis) is critical for tumor growth and metastasis. Calcitriol exhibits potent anti-angiogenic properties.[1][9][10]

-

HIF-1α Pathway Inhibition: Calcitriol can reduce the protein expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the cellular response to hypoxia.[11][12] By inhibiting HIF-1α, calcitriol suppresses the transcription of its target genes, including Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis.[11][12]

-

Direct Effects on Endothelial Cells: Calcitriol can directly inhibit the proliferation of tumor-derived endothelial cells, further impeding the formation of new vasculature within the tumor.[6][9][13]

-

Inhibition of Invasion: Calcitriol has been shown to inhibit the invasive potential of cancer cells in vitro.[1]

Modulation of the Tumor Microenvironment

Calcitriol also exerts anti-cancer effects by influencing the complex interplay of cells and factors within the tumor microenvironment.

-

Anti-inflammatory Effects: It can suppress the expression and action of inflammatory prostaglandins (B1171923) by repressing the enzyme COX-2.[2][14] Furthermore, it inhibits NF-κB signaling, a key pathway that regulates the expression of genes involved in inflammation, proliferation, and anti-apoptosis.[6][13][15]

-

Immune System Modulation: The VDR is expressed in most immune cells, including T-cells and antigen-presenting cells.[16][17] Calcitriol can modulate the activity of these cells, potentially enhancing the body's ability to recognize and eliminate cancer cells and creating an anti-tumor immune response.[16][18]

Signaling Pathways and Visualizations

The majority of calcitriol's anti-cancer effects are initiated by its binding to the Vitamin D Receptor (VDR), which then acts as a transcription factor.

The Genomic VDR Signaling Pathway

The classical mechanism of calcitriol action is genomic. Calcitriol diffuses into the cell and binds to the VDR. This activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to either induce or inhibit gene transcription.[2]

Caption: Genomic VDR signaling pathway leading to anti-cancer effects.

Overview of Calcitriol's Pleiotropic Anti-Cancer Effects

Calcitriol's action is not limited to a single pathway but represents a multi-pronged attack on tumor progression. The logical relationship between calcitriol and its various anti-neoplastic outcomes can be visualized as a central hub with multiple effector arms.

Caption: Logical overview of calcitriol's multi-faceted anti-tumor actions.

Quantitative Data Summary

The following tables summarize the quantitative effects of calcitriol on various cancer-related molecular targets and processes as reported in preclinical studies.

Table 1: Effects of Calcitriol on Cell Cycle and Apoptosis Regulators

| Target Protein/Gene | Cancer Type / Cell Line | Observed Effect | Reference |

| c-myc | Breast (MCF-7, T-47D), Ovarian (NIH:OVCAR3) | >50% inhibition of protein expression | [2][13] |

| c-myc | Prostate | 50% decrease in mRNA | [2][13] |

| p21 | Head and Neck Squamous Carcinoma | Direct transcriptional target, inducing G0/G1 arrest | [2] |

| p21, p27 | Pancreatic Cancer | Marked upregulation | [2] |

| Bcl-2, Bcl-XL | LNCaP (Prostate) | Downregulation | [7] |

| Bax, Bak, Bad | Various Cancer Cells | Upregulation/Stimulation | [2][3] |

| Caspase-3, -8, -9 | B16-F10 (Melanoma) | Induction of protein expression | [8] |

Table 2: Anti-Proliferative and Pro-Apoptotic Activity of Calcitriol

| Cell Line | Cancer Type | Assay | Key Finding | Reference |

| B16-F10 | Melanoma | Cell Viability (MTS) | IC50 of 93.88 ppm (0.24 µM) | [8] |

| LNCaP | Prostate | TUNEL Assay | >5-fold increase in DNA fragmentation vs. control | [19] |

| LNCaP | Prostate | Flow Cytometry | Accumulation of cells in G0/G1 phase | [7] |

| Various | Breast, Prostate, Colon, etc. | In vitro proliferation assays | Potent inhibition of cell proliferation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are generalized protocols for key experiments cited in the study of calcitriol's anti-cancer effects.

Cell Viability / Proliferation Assay (MTS Assay)

This protocol is used to assess the anti-proliferative effect of calcitriol on cancer cells.

-

Objective: To determine the concentration of calcitriol that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., B16-F10 melanoma cells) are seeded into a 96-well plate at a specific density (e.g., 1.7 x 10² cells/well) and allowed to adhere for 24 hours.[20]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of calcitriol (e.g., 0.02 µM to 0.325 µM) or a vehicle control (e.g., 2% ethanol). A positive control (e.g., cisplatin) is often included.[20]

-

Incubation: Cells are incubated with the treatments for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: An MTS reagent (e.g., PrestoBlue) is added to each well and incubated for a period (e.g., 2 hours) to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[20]

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined using non-linear regression analysis.[20]

-

Caption: A typical experimental workflow for a cell viability assay.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, p21, caspases) following calcitriol treatment.

-

Objective: To quantify the up- or down-regulation of target proteins.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured to ~80% confluence and treated with calcitriol at a specific concentration and duration.

-

Protein Extraction: Cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of target protein.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Tumor Xenograft Studies

This protocol is used to assess the anti-tumor efficacy of calcitriol in a living organism.

-

Objective: To determine if systemic calcitriol administration can inhibit tumor growth in an animal model.

-

Methodology:

-

Cell Implantation: A specific number of human cancer cells (e.g., MCF-7 breast cancer cells) are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives systemic administration of calcitriol (e.g., via intraperitoneal injection) on a defined schedule. The control group receives a vehicle control.[9]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a set duration.

-

Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or angiogenesis markers like VEGF).[9][21] Statistical analysis is performed to compare tumor growth rates and final tumor weights between the treated and control groups.

-

Conclusion and Future Directions

The foundational research overwhelmingly supports the role of calcitriol as a potent anti-cancer agent with pleiotropic effects on tumor biology. Its ability to induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis through well-defined signaling pathways provides a strong rationale for its use in cancer prevention and therapy.[1][2][22] While preclinical data are robust, clinical translation has been hampered by the hypercalcemia associated with the supraphysiological doses required for anti-neoplastic effects.[1][23]

Future research is focused on several key areas:

-

Development of Analogs: Synthesizing less-calcemic analogs of calcitriol that retain or enhance anti-tumor activity.[1]

-

Combination Therapies: Investigating the synergistic effects of calcitriol with conventional cytotoxic agents, radiation, and targeted therapies to enhance efficacy and overcome resistance.[1][3][24]

-

Intermittent Dosing: Optimizing high-dose, intermittent schedules in clinical trials to achieve therapeutic concentrations while managing hypercalcemia.[23][24]

-

Biomarker Identification: Identifying biomarkers to predict which patient populations are most likely to respond to VDR-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]

- 4. jebms.org [jebms.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The Role of Vitamin D in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Vitamin D, Calcidiol and Calcitriol Regulate Vitamin D Metabolizing Enzymes in Cervical and Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. 1alpha,25-dihydroxyvitamin D3 (Calcitriol) inhibits hypoxia-inducible factor-1/vascular endothelial growth factor pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Calcitriol and cancer therapy: A missed opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of the Anti-Cancer and Anti-Inflammatory Actions of Vitamin D | Annual Reviews [annualreviews.org]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Vitamin D3 (Calcitriol) Monotherapy Decreases Tumor Growth, Increases Survival, and Correlates with Low Neutrophil-to-Lymphocyte Ratio in a Murine HPV-16-Related Cancer Model | MDPI [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. The Mechanism of Calcitriol in Cancer Prevention and Treatment | Bentham Science [eurekaselect.com]

- 23. Calcitriol in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcitriol's Non-Calcemic Frontier: A Technical Guide to Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, has long been established as a critical regulator of calcium and phosphorus homeostasis. However, a growing body of evidence illuminates its potent non-calcemic effects, positioning it as a molecule of significant interest in oncology, immunology, and cardiovascular medicine. These pleiotropic effects are primarily mediated by the Vitamin D Receptor (VDR), a nuclear receptor expressed in a wide variety of tissues not directly involved in mineral metabolism. This technical guide provides an in-depth overview of the exploratory studies on calcitriol's non-calcemic actions, with a focus on its anti-cancer, immunomodulatory, and cardiovascular properties. It is designed to be a comprehensive resource, offering summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in this burgeoning field.

Anti-Cancer Effects of Calcitriol

Preclinical studies have consistently demonstrated the anti-neoplastic activity of calcitriol across a range of cancer types, including prostate, breast, colorectal, and lung cancer, as well as in hematological malignancies like leukemia and myeloma.[1] The primary mechanisms underlying these effects include the induction of cell cycle arrest, apoptosis, and differentiation, along with the inhibition of angiogenesis and tumor cell invasion.[1][2]

Quantitative Data Summary: Anti-Cancer Effects

The following tables summarize key quantitative findings from preclinical and clinical studies on the anti-cancer effects of calcitriol.

Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of Calcitriol

| Cell Line | Cancer Type | Calcitriol Concentration | Effect | Quantitative Finding | Citation(s) |

| HeLa S3 | Cervical Cancer | 100 nM | Inhibition of cell proliferation | 12.8% decrease in cell number after 6 days | [3] |

| HeLa S3 | Cervical Cancer | 500 nM | Inhibition of cell proliferation | 31.6% decrease in cell number after 6 days | [3] |

| B16-F10 | Melanoma | 0.24 µM (IC50) | Inhibition of cell proliferation | 50% inhibition of cell viability | [4] |

| MCF-7, T-47D | Breast Cancer | Not specified | Inhibition of c-myc protein expression | >50% reduction compared to controls | [5] |

| C4-2 | Prostate Cancer | Not specified | Reduction of C-MYC mRNA | 50% decrease | [6] |

| MLL | Prostate Cancer | Not specified | Induction of PARP cleavage | 90-100% cleavage | [7] |

| TDEC (WT mice) | Tumor-derived endothelial cells | Not specified | G0/G1 phase cell cycle arrest | Increase from 45% to 77% in G0/G1 phase | [8] |

Table 2: In Vivo Anti-Angiogenic Effects of Calcitriol

| Animal Model | Cancer Type | Calcitriol Dosage | Effect | Quantitative Finding | Citation(s) |

| Mouse choroidal sprouting assay | Ocular angiogenesis model | 5-10 µM | Reduction in choroidal sprouting | Up to 93% reduction | [9] |

| Mouse oxygen-induced ischemic retinopathy | Retinal neovascularization model | 5 µg/kg | Inhibition of retinal neovascularization | >90% inhibition | |

| Athymic mice with breast cancer xenografts | Breast Cancer | Not specified | Inhibition of tumor volume | Significant inhibition after 4 weeks | [10] |

Signaling Pathways in Anti-Cancer Activity

Calcitriol exerts its anti-cancer effects through multiple signaling pathways. Upon binding to the VDR, the calcitriol-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the regulation of genes involved in cell cycle control and apoptosis.

-

Cell Cycle Arrest: Calcitriol induces a G0/G1 phase arrest by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating cyclins and CDKs.[5][11][12]

-

Apoptosis: Calcitriol promotes apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax.[7][12] It also induces the cleavage of caspases and PARP.[7][11]

-

Inhibition of Pro-Survival Pathways: Calcitriol can decrease the phosphorylation of Erk and Akt, which are key kinases in cell survival pathways.[7][11]

Immunomodulatory Effects of Calcitriol